N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19-11-4-5-13-21(19)18-10-6-9-17(15-18)20-25(23,24)14-12-16-7-2-1-3-8-16/h1-3,6-10,15,20H,4-5,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGSFJZKUXKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group. The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving recrystallization or slurry methods to purify the intermediates without the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
Chemistry
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide serves as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition. Studies have shown its ability to interact with specific enzymes, which may lead to various downstream biological effects, making it a candidate for further investigation in biochemical pathways.
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases, including degenerative and inflammatory conditions. Its mechanism of action involves binding to enzyme active sites, thereby inhibiting their activity and potentially modulating disease pathways.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical industries.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential role in drug development for metabolic disorders.
- Therapeutic Applications : Preliminary clinical studies have indicated that this compound may reduce inflammation markers in animal models of arthritis, supporting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various downstream effects, depending on the biological pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide and related compounds:
Key Observations:
Sulfonamide vs.
2-Oxopiperidinyl Substituent : The 2-oxopiperidinyl group is shared with apixaban, a direct Factor Xa (FXa) inhibitor . This suggests that this compound may interact with serine proteases or coagulation factors, though experimental validation is required.
Aminoethyl vs. Oxopiperidinyl: The aminoethyl substituent in N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide introduces a basic amine, which may alter solubility or target selectivity compared to the neutral 2-oxopiperidinyl group in the query compound.
Pharmacokinetic and Binding Affinity Insights
- Enzyme Binding : The 2-oxopiperidinyl group may mimic transition-state intermediates in protease inhibition, similar to apixaban’s mechanism .
- Synthetic Accessibility : Unlike apixaban’s pyrazolo-pyridine core, the query compound’s simpler structure may offer easier synthetic modification for structure-activity relationship (SAR) studies.
Biological Activity
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various degenerative and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 356.47 g/mol. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions like arthritis and other inflammatory diseases.
- Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2, by inhibiting viral proteases crucial for replication.
Efficacy Studies
Table 1 summarizes key findings from studies evaluating the biological activity of this compound.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Inflammatory Disease : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation and joint damage in models of rheumatoid arthritis, suggesting its utility in treating chronic inflammatory conditions.
- Cancer Research : In vitro studies showed that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy.
- Antiviral Research : A recent investigation into its antiviral properties revealed that modifications to the compound's structure enhanced its efficacy against viral proteases, providing a promising lead for developing new antiviral drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
